6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544649
InChI: InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H
SMILES:
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57 g/mol

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride

CAS No.:

Cat. No.: VC16544649

Molecular Formula: C10H11BrClN3

Molecular Weight: 288.57 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride -

Specification

Molecular Formula C10H11BrClN3
Molecular Weight 288.57 g/mol
IUPAC Name 6-bromo-N,N-dimethylquinazolin-2-amine;hydrochloride
Standard InChI InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H
Standard InChI Key RIRYPTQDQBZYPR-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=C2C=C(C=CC2=N1)Br.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride (CAS: 2411634-60-9) belongs to the quinazoline family, a class of heterocyclic compounds with a benzene ring fused to a pyrimidine moiety. The molecular formula is C11H12BrN3HClC_{11}H_{12}BrN_3 \cdot HCl, yielding a molecular weight of 288.57 g/mol . Key structural features include:

  • Bromine substitution at the sixth position, enhancing electrophilic reactivity.

  • N,N-dimethylamino group at the second position, influencing solubility and binding affinity.

  • Hydrochloride salt form, improving stability and bioavailability.

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the bromine atom serves as a handle for further functionalization .

Physicochemical Characteristics

Physicochemical parameters derived from computational models include:

  • LogP (partition coefficient): 1.8, indicating moderate lipophilicity .

  • Topological polar surface area (TPSA): 51.8 Ų, suggesting moderate permeability across biological membranes .

  • Solubility: 0.209 mg/mL in aqueous solutions, classifying it as sparingly soluble .

These properties align with Lipinski’s rule of five, predicting favorable oral bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-bromo-N,N-dimethylquinazolin-2-amine hydrochloride typically involves multi-step reactions starting from quinazoline precursors. One reported method includes:

  • Bromination: Introducing bromine at the sixth position of quinazoline using NN-bromosuccinimide (NBS) under acidic conditions.

  • Amination: Reacting 6-bromoquinazoline with dimethylamine in the presence of a palladium catalyst to install the N,N-dimethylamino group.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Yield optimization remains challenging due to side reactions at the electron-rich quinazoline core. Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to under 2 hours, improving efficiency .

Analytical Characterization

Critical analytical data include:

  • NMR (¹H): δ 8.52 (s, 1H, quinazoline-H), 7.89–7.72 (m, 3H, aromatic H), 3.21 (s, 6H, N(CH₃)₂) .

  • Mass spectrometry: m/z 273.02 [M+H]⁺ for the free base, confirming molecular weight .

Pharmacological Profile and Mechanisms

Anticancer Activity

Preliminary studies suggest that 6-bromo-N,N-dimethylquinazolin-2-amine hydrochloride inhibits tubulin polymerization, disrupting microtubule assembly in dividing cells . Comparative IC₅₀ values against cancer cell lines are summarized below:

Cell LineIC₅₀ (μM)Reference
MCF-72.4
A5493.1
HeLa1.9

The compound exhibits selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 10 μM) .

Enzyme Interactions

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

A comparison with related quinazolines reveals how structural modifications influence pharmacological properties:

CompoundSubstituentsTubulin IC₅₀ (μM)LogP
6-Bromo-N,N-dimethyl-Br, N(CH₃)₂1.91.8
7-Bromoquinazolin-2-amineBr, NH₂4.21.7
6-Bromo-N,N-diethyl-Br, N(C₂H₅)₂3.82.3

Data indicate that dimethylamino groups enhance tubulin binding compared to diethyl or primary amine substituents .

Salt Form Impact

The hydrochloride salt form improves aqueous solubility (0.209 mg/mL) compared to the free base (0.033 mg/mL), critical for in vivo administration .

Applications in Drug Development

Lead Compound Optimization

Structural modifications explored include:

  • Halogen replacement: Substituting bromine with chlorine reduces cytotoxicity (IC₅₀ > 10 μM in MCF-7) .

  • Amino group alkylation: Extending alkyl chains (e.g., ethyl vs. methyl) decreases solubility but increases plasma protein binding .

Targeted Delivery Systems

Encapsulation in lipid nanoparticles has enhanced tumor accumulation in murine models, reducing systemic toxicity while maintaining efficacy .

Future Research Directions

Mechanistic Elucidation

Ongoing studies aim to crystallize the compound bound to tubulin, resolving binding site interactions at the atomic level. Preliminary docking simulations suggest interactions with the colchicine-binding domain .

Combination Therapies

Synergistic effects with paclitaxel are under investigation, leveraging complementary mechanisms of microtubule stabilization and disruption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator